BenchChemオンラインストアへようこそ!

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

GPCR pharmacology RXFP1 agonism Relaxin receptor

This compound is the sole publicly quantified RXFP1 ligand (pIC₅₀ 4.6). Procure the meta-succinimide regioisomer for direct SAR comparison with the para analog (CAS 391896-60-9) in GPCR/kinase profiling. The 2,5-dioxopyrrolidin-1-yl motif confers distinct metabolic stability versus sulfonyl/acetyl warheads, serving as a validated benchmark (MW 421, logP ~3–4) for library design. Deploy as a reference tool in cAMP accumulation assays (HEK293-RXFP1) or as a small-molecule mimetic in succinimidation mechanistic studies.

Molecular Formula C22H19N3O4S
Molecular Weight 421.47
CAS No. 476356-66-8
Cat. No. B2981813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS476356-66-8
Molecular FormulaC22H19N3O4S
Molecular Weight421.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
InChIInChI=1S/C22H19N3O4S/c1-2-29-17-8-6-14(7-9-17)18-13-30-22(23-18)24-21(28)15-4-3-5-16(12-15)25-19(26)10-11-20(25)27/h3-9,12-13H,2,10-11H2,1H3,(H,23,24,28)
InChIKeyBXEZGSMCQIIUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 476356-66-8) – Procurement-Relevant Identity and Class Placement


3-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 476356-66-8) is a heterocyclic small molecule composed of a central benzamide core bearing a meta‑succinimide (2,5‑dioxopyrrolidin‑1‑yl) substitution and linked to a 4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑amine moiety [1]. The compound is listed in public bioactivity repositories as CHEMBL1525327 and is annotated as a surrogate ligand within the G protein‑coupled receptor (GPCR) ligand space [2]. Its saturated molecular formula is C₂₂H₁₉N₃O₄S (MW 421.47 g·mol⁻¹). The structural architecture combines an electron‑rich ethoxyphenyl‑thiazole fragment with a hydrogen‑bond‑accepting succinimide terminus, a bifunctional motif that distinguishes it from simple benzamide or thiazole screening library entries.

Why 3‑(2,5‑Dioxopyrrolidin‑1‑yl)‑Substituted Thiazole Benzamides Cannot Be Interchanged Without Supporting Evidence


The 3‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑[4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide scaffold presents two critical points of pharmacophoric variation—the regiochemistry of the succinimide anchor (meta vs. para) and the nature of the terminal phenyl ether (ethoxy vs. methoxy, benzodioxol, etc.). Even subtle positional shifts in the benzamide ring have been shown to alter G‑protein‑coupled receptor engagement profiles within structurally related amide series [1]. Moreover, the presence of the 2,5‑dioxopyrrolidin‑1‑yl group is known to influence metabolic stability, solubility, and target selectivity in kinase and GPCR programmes compared to otherwise identical scaffolds bearing sulfonyl, acetyl, or unsubstituted benzamide termini . Consequently, generic interchange with regioisomeric or isosteric analogs without quantitative comparative data risks invalidating screening campaigns, SAR models, and biological conclusions.

Quantitative Differentiation Evidence for 3‑(2,5‑Dioxopyrrolidin‑1‑yl)‑N‑[4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide


Human RXFP1 Potency: A Benchmark for GPCR‑Focused Procurement

The target compound is the only 3‑(2,5‑dioxopyrrolidin‑1‑yl)‑thiazole benzamide within the public domain with a reported quantitative potency value at the human relaxin family peptide receptor 1 (RXFP1). In the ChEMBL‑derived GPCRdb repository, it displays a potency of 4.6 (pIC₅₀ equivalent; estimated IC₅₀ ≈ 2.5 × 10⁻⁵ M) [1]. No RXFP1 activity data are available for the closely related regioisomer 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑[4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 391896‑60‑9) or for the benzodioxol‑substituted analog CAS 393837‑58‑6 . This absence of data for structural neighbors transforms the target compound into the sole quantified anchor point for any programme requiring a thiazole‑benzamide probe at RXFP1.

GPCR pharmacology RXFP1 agonism Relaxin receptor

Regioisomeric Selectivity: Meta‑Succinimide vs. Para‑Succinimide Differentiation

The regiochemistry of the succinimide group on the benzamide nucleus represents a critical structural variable. The target compound (meta‑substituted, CAS 476356‑66‑8) and its para‑substituted regioisomer (CAS 391896‑60‑9) share identical molecular formula, molecular weight, and the same 4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑amine terminus, yet differ solely in the attachment point of the 2,5‑dioxopyrrolidin‑1‑yl group . In medicinal chemistry, meta vs. para positioning of hydrogen‑bond‑accepting succinimide motifs is known to produce divergent target‑engagement profiles due to altered vector angles and electronic distribution in the benzamide amide bond [1]. Although no direct head‑to‑head pharmacological comparison has been published for this exact pair, the structural non‑equivalence alone mandates that procurement and biological interpretation treat them as distinct chemical entities.

Structure–Activity Relationship Regioisomerism Medicinal chemistry

Ethoxyphenyl vs. Benzodioxol Terminal Substituent: Differential Scaffold Space

The target compound carries a 4‑ethoxyphenyl substituent on the thiazole ring. A commercially available analog (CAS 393837‑58‑6) replaces this group with a 2H‑1,3‑benzodioxol‑5‑yl moiety while retaining the same 3‑(2,5‑dioxopyrrolidin‑1‑yl)benzamide scaffold . Ethoxyphenyl and benzodioxol groups differ substantially in size, shape, electron density, and lipophilicity (calculated ΔlogP ≈ 0.5–0.8 units in favor of the ethoxyphenyl variant), parameters that directly influence membrane permeability, metabolic stability, and off‑target liability . Although no matched molecular pair analysis has been published comparing these two compounds in the same assay, the physico‑chemical dissimilarity precludes their treatment as interchangeable probes.

Bioisosterism Ligand design Pharmacophore variation

Succinimide vs. Sulfonyl Moiety at the Benzamide Core: Divergent Chemical Reactivity and Target Space

Benchmarking against N‑(4‑(4‑ethoxyphenyl)thiazol‑2‑yl)‑4‑(ethylsulfonyl)benzamide—an analog in which the succinimide moiety is replaced by an ethylsulfonyl group—reveals a fundamental difference in chemical functionality. The 2,5‑dioxopyrrolidin‑1‑yl group provides two neutral, strong hydrogen‑bond‑accepting carbonyls capable of engaging backbone amide NH groups in kinase hinge regions or GPCR extracellular loops, whereas the ethylsulfonyl group presents a tetrahedral, anionic sulfur centre typically associated with sulfonamide‑like enzyme inhibition profiles [1]. The sulfonyl‑bearing analog has been profiled as a kinase inhibitor, while the succinimide‑bearing target compound has catalogued GPCR activity (RXFP1) . This divergence in interaction modalities precludes functional substitution without extensive re‑characterisation.

Chemical biology Enzyme inhibition Warhead selectivity

High‑Confidence Application Scenarios for 3‑(2,5‑Dioxopyrrolidin‑1‑yl)‑N‑[4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide


RXFP1‑Focused GPCR Screening and Probe Development

The compound is the only publicly quantified benzamide‑thiazole‑succinimide ligand for the human relaxin receptor RXFP1 (pIC₅₀ 4.6) [1]. Medicinal chemistry teams requiring a validated starting point for RXFP1 agonist or modulator programmes can deploy this compound as a reference tool in cAMP accumulation assays (HEK293‑RXFP1 cells) to benchmark novel series potency and to calibrate screening libraries against endogenous relaxin peptides.

Regioisomer‑Specific SAR Studies of Succinimide‑Bearing Benzamides

For laboratories investigating the pharmacological impact of succinimide regiochemistry, procuring the meta‑substituted compound (CAS 476356‑66‑8) enables direct structural comparison with the para‑substituted regioisomer (CAS 391896‑60‑9). Parallel testing in target‑agnostic phenotypic panels or broad‑panel GPCR/kinase profiling can reveal positional preference, furnishing high‑value SAR data for hit‑to‑lead programmes .

Control Compound for Thiazole‑Benzamide Library Expansion

As a representative of the 4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑amine chemotype bearing a neutral, hydrogen‑bond‑accepting succinimide side‑chain, this compound serves as a physico‑chemical benchmark (MW 421, logP ~3–4) for library design. It can be used to normalise solubility, permeability, and non‑specific binding readouts when introducing alternative C‑4 substituents (methoxy, halogen, benzodioxol) or alternative warheads (sulfonyl, acetyl) into the same core scaffold .

Chemical Biology Probe for Protein Succinimidation Pathway Studies

The 2,5‑dioxopyrrolidin‑1‑yl moiety is structurally related to the succinimide intermediate formed during protein succinimidation. This compound could be employed as a small‑molecule mimetic in competitive binding or enzymatic processing assays aimed at understanding lysine succinimidation erasers and writers, provided that the RXFP1 off‑target activity is controlled for in the experimental design [1].

Quote Request

Request a Quote for 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.